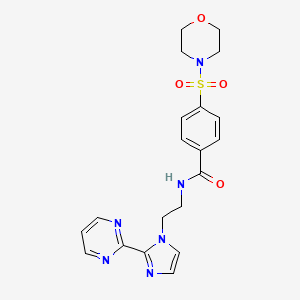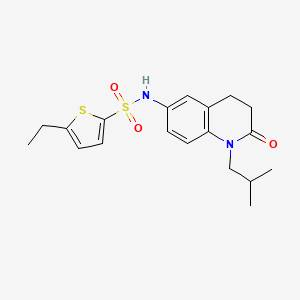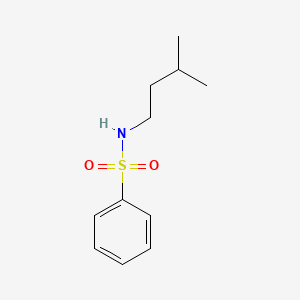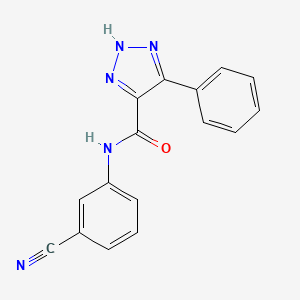
3-Bromo-2-chloro-4-(difluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is an organic compound with the molecular formula C6H3BrClF2NO . It is a colorless or pale yellow solid .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” consists of a pyridine ring with bromo, chloro, and difluoromethoxy substituents . The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for a similar molecule using the B3LYP/6-311++G (d,p) level of theory .
Physical And Chemical Properties Analysis
“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is a solid at room temperature . It has a molecular weight of 258.45 . The compound is stored in an inert atmosphere at 2-8°C .
科学的研究の応用
Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients
Trifluoromethylpyridines, which include compounds like 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine, are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Use in the Pharmaceutical Industry
Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Use in the Veterinary Industry
Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Building Block in the Formation of C−N Bond
2-Bromopyridine, a compound similar to 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine, is used as a building block in the formation of C−N bond by various cross-coupling reactions .
Reactant in Negishi Cross-Coupling Reaction
2-Bromopyridine is also used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
Reactant in the Synthesis of 2′-Pyridyldifluoroacetate
2-Bromopyridine is used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
Synthesis of Acetylenic Dipyridone
3-Bromo-2-chloropyridine may be used to synthesize acetylenic dipyridone .
Synthesis of 3-Ethynyl-2-(phenylmethoxy)-pyridine Nemertelline
3-Bromo-2-chloro-4-(difluoromethoxy)pyridine may be used to synthesize 3-ethynyl-2-(phenylmethoxy)-pyridine nemertelline .
Safety and Hazards
“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
作用機序
The bromo, chloro, and difluoromethoxy groups on the pyridine ring can potentially interact with various biological targets, but the exact targets and mode of action would depend on the specific context of the biological system being studied. The compound’s interaction with its targets could lead to changes in biochemical pathways, but without specific studies, it’s hard to predict the exact pathways affected .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the compound’s chemical properties, including its size, charge, lipophilicity, and the presence of functional groups. For instance, the presence of halogens (bromine and chlorine) and the difluoromethoxy group could affect the compound’s lipophilicity and thus its absorption and distribution .
The molecular and cellular effects of the compound’s action, as well as how environmental factors influence its action, efficacy, and stability, would also need to be determined through specific experimental studies .
特性
IUPAC Name |
3-bromo-2-chloro-4-(difluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-4-3(12-6(9)10)1-2-11-5(4)8/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPNMARLFKSZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2634643.png)

![N-(4-methoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2634647.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)
![(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2634651.png)





![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)


